molecular formula C12H13N3O2 B195786 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile CAS No. 4355-15-1

2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile

Cat. No.: B195786
CAS No.: 4355-15-1
M. Wt: 231.25 g/mol
InChI Key: YDDZHTSOBDNNMZ-UHFFFAOYSA-N
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Description

2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile is a spiro compound characterized by a unique bicyclic structure.

Scientific Research Applications

2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

Target of Action

The primary targets of 2,4-Dioxo-3-azaspiro[5Similar compounds have been reported to be potent competitive γ-aminobutyric acid type a receptor (gabaar) antagonists .

Mode of Action

The exact mode of action of 2,4-Dioxo-3-azaspiro[5It is known to react with primary amines and formaldehyde on heating in boiling ethanol to give mixtures of 7-alkyl-2,4-dioxo-3,7-diazaspiro .

Biochemical Pathways

The specific biochemical pathways affected by 2,4-Dioxo-3-azaspiro[5If it acts as a gabaar antagonist like its related compounds, it may inhibit the action of gaba, a major inhibitory neurotransmitter, leading to increased neuronal excitability .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,4-Dioxo-3-azaspiro[5Related compounds have shown low cellular membrane permeability , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of 2,4-Dioxo-3-azaspiro[5If it acts as a gabaar antagonist, it could potentially lead to increased neuronal excitability .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile can be synthesized from cyclohexanone, ethyl cyanoacetate, and 2-cyanoacetamide. The reaction involves the formation of a spiro intermediate, followed by cyclization and nitrile formation .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity. The reaction is often carried out in boiling ethanol, with primary amines and formaldehyde as reactants .

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    Gabapentin: Another compound with anticonvulsant properties.

    Pregabalin: Similar in structure and function to gabapentin.

Uniqueness

2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile is unique due to its spiro structure, which imparts distinct chemical and pharmacological properties compared to other anticonvulsant agents .

Properties

IUPAC Name

2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-6-8-10(16)15-11(17)9(7-14)12(8)4-2-1-3-5-12/h8-9H,1-5H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDZHTSOBDNNMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(C(=O)NC(=O)C2C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963043
Record name 2-Hydroxy-4-oxo-3-azaspiro[5.5]undec-2-ene-1,5-dicarbonitrile
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Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4355-15-1
Record name 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4355-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azaspiro(5.5)undecane-1,5-dicarbonitrile, 2,4-dioxo-
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Record name MLS003389443
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Record name 2-Hydroxy-4-oxo-3-azaspiro[5.5]undec-2-ene-1,5-dicarbonitrile
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Record name 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
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Synthesis routes and methods I

Procedure details

98 g (1 mol) of cyclohexanone, 226 g (2 mol) of ethyl cyanoacetate, and 392 g of 96% methanol were mixed in a reaction flask, to which 272 g of aqueous ammonia (equivalent to 4 mol of ammonia gas) was added under stirring. Specifically, to carry out the addition of aqueous ammonia, the temperature was lowered to within the range of −5° C. to 0° C., ¾ of the prescribed amount of aqueous ammonia was added dropwise, the reaction mixture was then stirred for a first 12 hours with the temperature maintained at −5° C. to 0° C., and a second 12 hours with the temperature maintained at 5 to 10° C., and then the rest ¼ of aqueous ammonia was added. The reaction mixture was heated to and maintained at 20° C. to 25° C. for 24 hours under stirring. The mixture was then heated to 60° C., to which water was added in an amount equivalent to methanol, that is, 980 g water was added. The pH value was adjusted to 2-3 with dropwise addition of sulfuric acid, after which the temperature was lowered to below 5° C. and the mixture was centrifugally filtered. The filter cake was washed with water to pH 6-7, filtered, and dried to provide 1,5-dicyano-2,4-dioxo-3-azaspiro[5,5]-undecane. Yield: 85%, melting point: 202-210° C.
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Synthesis routes and methods II

Procedure details

98 g (1 mol) of cyclohexanone and 226 g (2 mol) of ethyl cyanoacetate were reacted with 204 g aqueous ammonia (equivalent to 3 mol of ammonia gas) in a solvent of methanol. After reacted at −5° C. to 0° C. for 24 hours, the reaction mixture was heated to 20 to 25° C. and stirred for 24 hours, and then heated to 60° C. Water is added in an amount equal to methanol, and the mixture was adjusted to pH 2-3 with sulfuric acid. The mixture was then cooled to below 5° C. and the precipitated 1,5-dicyano-2,4-dioxo-3-azaspiro[5,5]-undecane was collected by filtration.
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Synthesis routes and methods III

Procedure details

98 g (1 mol) of cyclohexanone, 113 g (1 mol) of ethyl cyanoacetate, 84 g (1 mol) of cyanoacetamide, and 100 ml of methanol were mixed in a reaction flask. 101 g (1 mol) of triethylamine was added dropwise under stirring, and the reaction mixture was stirred for 8 hours with the temperature controlled within the range of 25° C. to 30° C., and then was cooled and filtered. The filter cake was suspended in water, and the suspension was adjusted to pH 2-3 with concentrated hydrochloric acid while stirring. The suspension was filtered, washed with water, and dried to provide 1,5-dicyano-2,4-dioxo-3-azaspiro[5,5]-undecane. Yield: 88%, melting point: 202 to 210° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
Reactant of Route 6
2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile

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